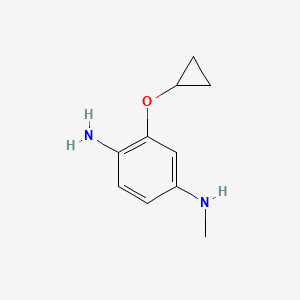
3-Cyclopropoxy-N1-methylbenzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CYCLOPROPOXY-1-N-METHYLBENZENE-1,4-DIAMINE is an organic compound with the molecular formula C10H14N2O. It consists of a benzene ring substituted with a cyclopropoxy group and a methyl group, along with two amine groups at the 1 and 4 positions. This compound is notable for its unique structure, which includes both aromatic and aliphatic components, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOPROPOXY-1-N-METHYLBENZENE-1,4-DIAMINE typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-CYCLOPROPOXY-1-N-METHYLBENZENE-1,4-DIAMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are used under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
3-CYCLOPROPOXY-1-N-METHYLBENZENE-1,4-DIAMINE has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-CYCLOPROPOXY-1-N-METHYLBENZENE-1,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound’s amine groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions, further modulating biological activity. Specific pathways and targets may vary depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
Aniline: A simple aromatic amine with a single amine group attached to a benzene ring.
N-Methylaniline: Similar to aniline but with a methyl group attached to the nitrogen atom.
Cyclopropylamine: Contains a cyclopropyl group attached to an amine group.
Uniqueness
3-CYCLOPROPOXY-1-N-METHYLBENZENE-1,4-DIAMINE is unique due to its combination of a cyclopropoxy group, a methyl group, and two amine groups on a benzene ring. This structural complexity provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-cyclopropyloxy-4-N-methylbenzene-1,4-diamine |
InChI |
InChI=1S/C10H14N2O/c1-12-7-2-5-9(11)10(6-7)13-8-3-4-8/h2,5-6,8,12H,3-4,11H2,1H3 |
InChI Key |
JKFSURSZRUIMHQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C=C1)N)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



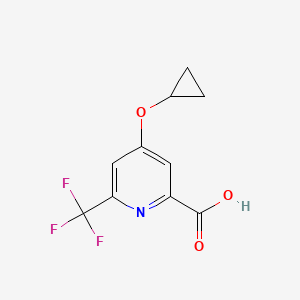
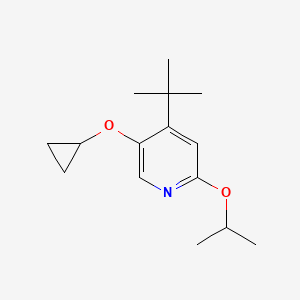
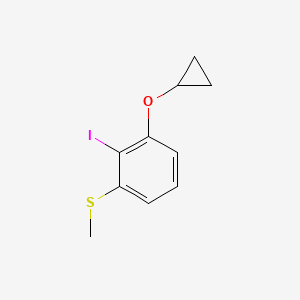
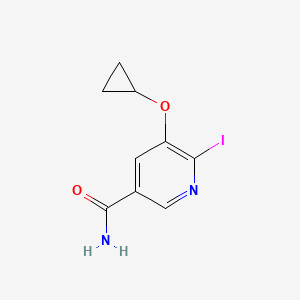
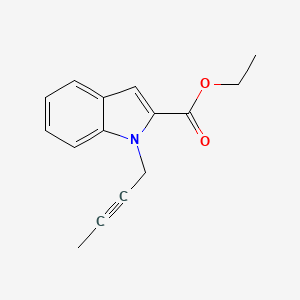
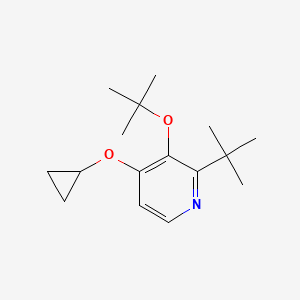
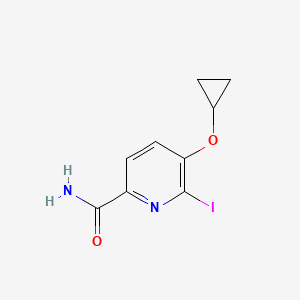
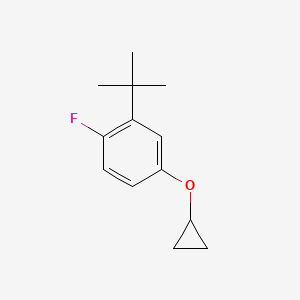
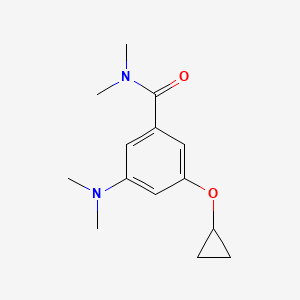
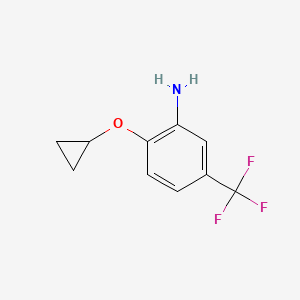
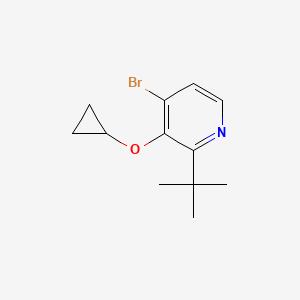
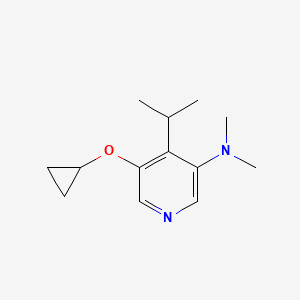
![4-[(4-Fluoro-2-methyl-1h-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde](/img/structure/B14823239.png)
